molecular formula C12H15FN2O3 B14196686 {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 918900-48-8

{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol

Cat. No.: B14196686
CAS No.: 918900-48-8
M. Wt: 254.26 g/mol
InChI Key: MROBCSNWAHVXFL-NSHDSACASA-N
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Description

{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol is a chiral compound featuring a pyrrolidine ring substituted with a fluorinated nitrophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Fluorinated Nitrophenyl Group: The fluorinated nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated nitrobenzene derivative reacts with the pyrrolidine ring.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer improved efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorinated nitrophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of fluorinated and nitro-substituted aromatic rings on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs. Its structural features may impart desirable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. The fluorinated nitrophenyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-1-[(2-Fluoro-4-nitrophenyl)methyl]pyrrolidin-2-yl}methanol
  • **(2S)-1-[(2-Fluoro-3-nitrophenyl)methyl]pyrrolidin-2-yl}methanol
  • **(2S)-1-[(2-Fluoro-6-nitrophenyl)methyl]pyrrolidin-2-yl}methanol

Uniqueness

The unique combination of a fluorinated nitrophenyl group and a hydroxymethyl group in {(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918900-48-8

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

[(2S)-1-[(2-fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H15FN2O3/c13-12-4-3-10(15(17)18)6-9(12)7-14-5-1-2-11(14)8-16/h3-4,6,11,16H,1-2,5,7-8H2/t11-/m0/s1

InChI Key

MROBCSNWAHVXFL-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F)CO

Canonical SMILES

C1CC(N(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])F)CO

Origin of Product

United States

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